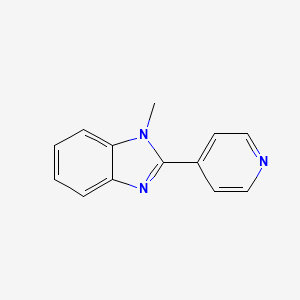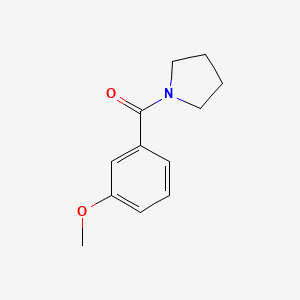![molecular formula C10H21NO B6617399 [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol CAS No. 1522645-03-9](/img/structure/B6617399.png)
[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol is a chemical compound with the molecular formula C10H21NO. It is a colorless liquid at room temperature and is soluble in water. This compound is known for its applications in organic synthesis and its potential use in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol can be achieved through the reaction of 4,4-dimethylcyclohexanone with formaldehyde and ammonia. The reaction typically involves the following steps:
Formation of the imine intermediate: 4,4-dimethylcyclohexanone reacts with ammonia to form an imine intermediate.
Reduction of the imine: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: Used in the production of dyes, coatings, and fragrances.
Mecanismo De Acción
The mechanism of action of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its hydroxyl and amino groups allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity.
Comparación Con Compuestos Similares
- [1-(aminomethyl)cyclohexyl]methanol
- [1-(aminomethyl)-4-methylcyclohexyl]methanol
- [1-(aminomethyl)-4-ethylcyclohexyl]methanol
Comparison:
Structural Differences: The presence of different substituents on the cyclohexyl ring distinguishes these compounds from [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol.
Reactivity: The reactivity of these compounds may vary based on the nature and position of the substituents.
Applications: While they may share similar applications, the unique structural features of this compound can influence its specific uses and effectiveness in various applications.
Propiedades
IUPAC Name |
[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)3-5-10(7-11,8-12)6-4-9/h12H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYFYMHNVPMAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(CN)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(trifluoromethyl)aziridin-2-yl]methanol](/img/structure/B6617334.png)
![N-[4-(cyanomethyl)phenyl]-2-methylbenzamide](/img/structure/B6617338.png)




![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)

![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)



